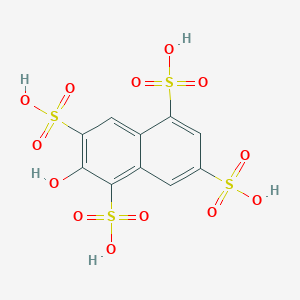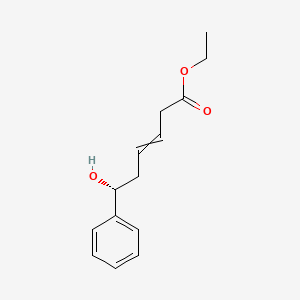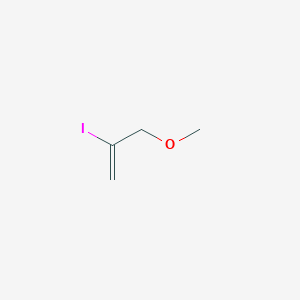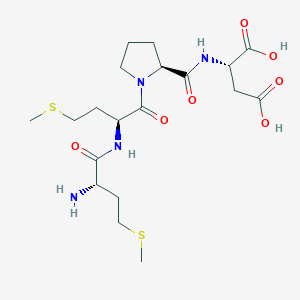
L-Aspartic acid, L-methionyl-L-methionyl-L-prolyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Aspartic acid, L-methionyl-L-methionyl-L-prolyl- is a peptide compound composed of four amino acids: L-aspartic acid, L-methionine, L-methionine, and L-proline
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Aspartic acid, L-methionyl-L-methionyl-L-prolyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Activation of the resin: The resin is activated to allow the first amino acid to attach.
Coupling of amino acids: Each amino acid is coupled to the growing peptide chain using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Deprotection: The protecting groups on the amino acids are removed to allow the next amino acid to couple.
Cleavage from the resin: The completed peptide is cleaved from the resin using a cleavage reagent like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of peptides like L-Aspartic acid, L-methionyl-L-methionyl-L-prolyl- often employs automated peptide synthesizers that follow the SPPS method. These machines can produce large quantities of peptides with high purity and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
L-Aspartic acid, L-methionyl-L-methionyl-L-prolyl- can undergo various chemical reactions, including:
Oxidation: The methionine residues can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Disulfide bonds formed between methionine residues can be reduced back to free thiol groups.
Substitution: Amino acid residues can be substituted with other amino acids to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or performic acid can be used for oxidation reactions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Amino acid substitution can be achieved using standard peptide synthesis reagents and conditions.
Major Products Formed
Oxidation: Methionine sulfoxide and methionine sulfone.
Reduction: Free thiol groups from disulfide bonds.
Substitution: Modified peptides with different amino acid sequences.
Aplicaciones Científicas De Investigación
L-Aspartic acid, L-methionyl-L-methionyl-L-prolyl- has several applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and enzyme activity.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of peptide-based drugs and biomaterials.
Mecanismo De Acción
The mechanism of action of L-Aspartic acid, L-methionyl-L-methionyl-L-prolyl- involves its interaction with specific molecular targets and pathways. The peptide can bind to enzymes and receptors, modulating their activity. For example, the methionine residues may participate in redox reactions, influencing cellular oxidative stress levels. The proline residue can induce conformational changes in proteins, affecting their function.
Comparación Con Compuestos Similares
L-Aspartic acid, L-methionyl-L-methionyl-L-prolyl- can be compared with other similar peptides, such as:
L-Aspartic acid, L-methionyl-L-valyl-L-prolyl-: This peptide has a valine residue instead of a second methionine, which may alter its hydrophobicity and biological activity.
L-Aspartic acid, L-methionyl-L-methionyl-L-alanyl-: This peptide has an alanine residue instead of proline, potentially affecting its conformational stability and interactions with other molecules.
The uniqueness of L-Aspartic acid, L-methionyl-L-methionyl-L-prolyl- lies in its specific sequence and the presence of two methionine residues, which can participate in redox reactions and influence the peptide’s overall properties.
Propiedades
Número CAS |
652977-24-7 |
|---|---|
Fórmula molecular |
C19H32N4O7S2 |
Peso molecular |
492.6 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]amino]butanedioic acid |
InChI |
InChI=1S/C19H32N4O7S2/c1-31-8-5-11(20)16(26)21-12(6-9-32-2)18(28)23-7-3-4-14(23)17(27)22-13(19(29)30)10-15(24)25/h11-14H,3-10,20H2,1-2H3,(H,21,26)(H,22,27)(H,24,25)(H,29,30)/t11-,12-,13-,14-/m0/s1 |
Clave InChI |
UBMQGINKCANSRM-XUXIUFHCSA-N |
SMILES isomérico |
CSCC[C@@H](C(=O)N[C@@H](CCSC)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(=O)O)C(=O)O)N |
SMILES canónico |
CSCCC(C(=O)NC(CCSC)C(=O)N1CCCC1C(=O)NC(CC(=O)O)C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4,4-Difluorooctahydrocyclopenta[c]pyrrole-1-carboxylic acid](/img/structure/B12523496.png)
![(1,1,2,2-Tetrachloroethane-1,2-diyl)bis[chloro(dimethyl)silane]](/img/structure/B12523504.png)
![1-[(Anthracen-9-yl)methyl]-3-octyl-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B12523509.png)
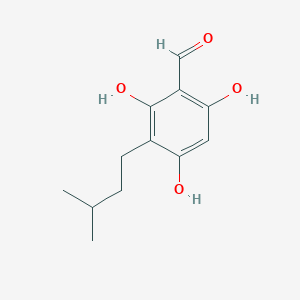
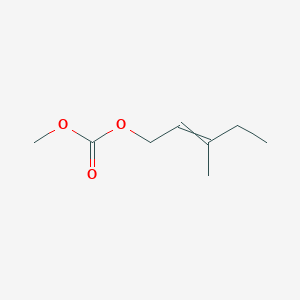
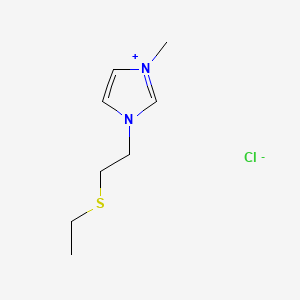
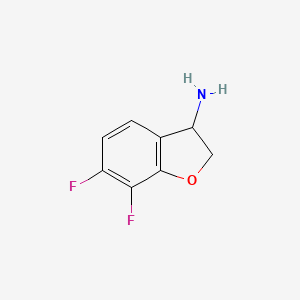
![1-[(Thiophen-3-yl)methyl]-1H-benzimidazole](/img/structure/B12523543.png)
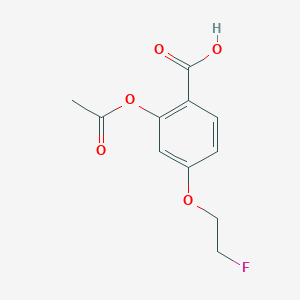
![1-(Morpholin-4-yl)-3-[(octadec-9-en-1-yl)amino]propan-1-one](/img/structure/B12523570.png)
